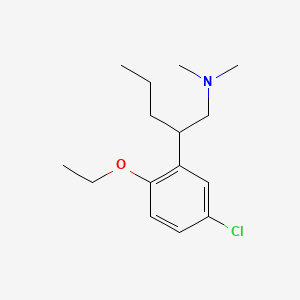
5-Chloro-N,N-dimethyl-2-ethoxy-beta-propylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a dimethylpentanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-ethoxyphenylboronic acid with N,N-dimethyl-1-pentanamine under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethanol
- 5-chloro-2-ethoxyphenylboronic acid
- (5-chloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
Uniqueness
Compared to similar compounds, 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a dimethylpentanamine chain.
Eigenschaften
CAS-Nummer |
35366-20-2 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-5-7-12(11-17(3)4)14-10-13(16)8-9-15(14)18-6-2/h8-10,12H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
LUVNMPBZTZUIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN(C)C)C1=C(C=CC(=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


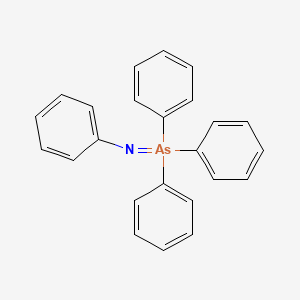
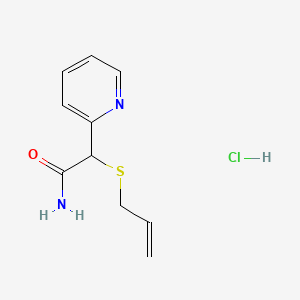

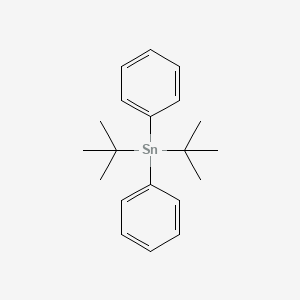
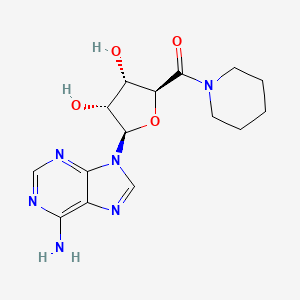

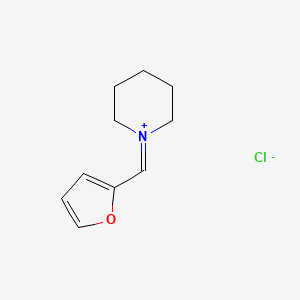


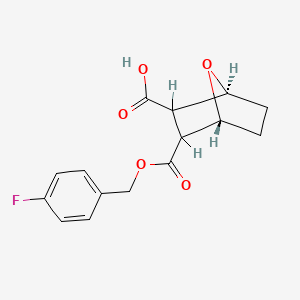


![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)

